trans-Pulegone oxide
Description
Properties
CAS No. |
13080-28-9 |
|---|---|
Molecular Formula |
K2O3Zr |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol in Trans Pulegone Oxide Generation
Regioselective and Stereoselective Epoxidation Strategies for Pulegone (B1678340) Precursors
The epoxidation of pulegone, an α,β-unsaturated ketone, targets the electron-deficient carbon-carbon double bond. The primary challenge lies in controlling the facial selectivity of the oxygen delivery to produce the desired trans diastereomer over the cis form.
Catalytic methods offer the potential for high efficiency and stereocontrol, often under mild conditions. For α,β-unsaturated ketones like pulegone, several catalytic systems have been explored, including polypeptide catalysts and metal complexes.
A prominent method for the asymmetric epoxidation of electron-deficient olefins is the Juliá-Colonna epoxidation . wikipedia.org This reaction typically utilizes a poly-amino acid, most commonly poly-L-leucine (PLL), as a catalyst in a triphasic or biphasic system with an oxidant like hydrogen peroxide under basic conditions. wikipedia.orguni-koeln.de The catalyst's α-helical secondary structure is crucial for inducing stereoselectivity, creating a chiral environment for the epoxidation. wikipedia.orgrsc.org While extensively used for chalcones, its application to substrates like pulegone is a recognized strategy. uni-koeln.de The reaction proceeds through the nucleophilic attack of a hydroperoxide anion on the enone, with the polypeptide guiding the stereochemical outcome. wikipedia.org
Another catalytic approach involves the use of chiral sulfonium (B1226848) ylides. Research has demonstrated that an oxathiane derived from pulegone can be converted into a sulfonium salt, which, upon treatment with a base, generates an ylide capable of asymmetric epoxidation of aldehydes, yielding trans-epoxides with high diastereoselectivity. mdpi.comwiley-vch.de
Heterogeneous catalysis has also been investigated. A system using cobalt nanoparticles supported on magnesium oxide (CoNPs/MgO) with tert-butyl hydroperoxide (TBHP) as the oxidant was tested for the epoxidation of various olefins. beilstein-journals.orgresearchgate.net However, for electron-poor olefins like pulegone, this specific system showed a very low conversion of 22% under the optimized conditions. beilstein-journals.orgresearchgate.net
The following table summarizes various catalytic systems used for the epoxidation of α,β-unsaturated ketones, which are relevant to the synthesis of pulegone oxide.
| Catalyst System | Oxidant | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Poly-L-leucine (PLL) | H₂O₂ / Base | α,β-Unsaturated Ketones (e.g., Chalcones) | Organocatalytic, asymmetric, often triphasic system. Stereocontrol from catalyst's helical structure. | wikipedia.orgrsc.org |
| Chiral Sulfonium Ylide (from pulegone-derived oxathiane) | N/A (ylide reagent) | Aldehydes | Stoichiometric use of a chiral reagent derived from pulegone itself to produce diaryl and aryl-vinyl epoxides. | mdpi.comwiley-vch.de |
| CoNPs/MgO | TBHP | Pulegone | Heterogeneous catalyst, but showed low conversion (22%) for pulegone. | beilstein-journals.org |
| Rare-Earth Metal Amides (e.g., Yb-based) / Chiral Prolinol | TBHP | α,β-Unsaturated Ketones | Achieves excellent yields and enantiomeric excess (up to 99%) for various enones. | organic-chemistry.orgresearchgate.net |
| Amide-Based Cinchona Alkaloids | H₂O₂ | α,β-Unsaturated Ketones | Phase-transfer catalyst, low catalyst loading (0.5 mol%), high yields and enantioselectivities. | acs.org |
Non-catalytic, or stoichiometric, epoxidation methods are well-established for enones. The most widely documented method for pulegone involves nucleophilic epoxidation using alkaline hydrogen peroxide.
Treating (R)-pulegone with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH) yields a diastereomeric mixture of pulegone oxides. The reaction mechanism involves the deprotonation of H₂O₂ to form a peroxide anion (OOH⁻), which then attacks the α,β-unsaturated ketone system. The stereochemical outcome is dictated by the steric environment of the pulegone skeleton. The major diastereomer (64%) results from the axial attack of the nucleophile, which is sterically favored, while the minor product (36%) is formed via the less favored equatorial attack. Synthetic pulegone oxides prepared by this method have been used as standards in the analysis of essential oils. cdnsciencepub.com
Peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), are another class of reagents for epoxidation. While alkaline peroxide is cost-effective for large-scale synthesis, mCPBA can offer superior stereocontrol in some systems. For instance, hydroxyl-directed epoxidation of a pulegone-derived allylic alcohol using m-CPBA provided an epoxide as a single diastereomer, highlighting the potential for high stereoselectivity when substrate-directing groups are present. nih.gov Photochemical epoxidation of pulegone using hydrogen peroxide has also been reported to yield a mixture of cis- and trans-isomeric oxides. researchgate.net
| Reagent System | Diastereoselectivity (cis:trans for pulegone) | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| H₂O₂ / NaOH | 36:64 (inferred) | Nucleophilic epoxidation | Cost-effective, scalable. Stereoselectivity is moderate and dictated by steric hindrance. | |
| m-CPBA | System dependent, can be highly selective | Electrophilic epoxidation | Offers potentially higher stereocontrol, especially with directing groups. | nih.gov |
| H₂O₂ / UV light | Mixture of isomers | Photochemical epoxidation | Alternative activation method, yields isomeric mixtures. | researchgate.net |
Chemoenzymatic and Biocatalytic Routes to trans-Pulegone Oxide
Biocatalysis presents a powerful strategy for selective oxidations, often providing exceptional regio- and stereoselectivity under mild, environmentally benign conditions. numberanalytics.com In nature, the metabolism of pulegone involves epoxidation catalyzed by cytochrome P-450 (P450) monooxygenases to form pulegone oxide, which is a key intermediate. nih.gov This natural pathway highlights the potential of using isolated enzymes or whole-cell systems for the targeted synthesis of this compound.
Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) are known for their ability to catalyze oxidations of ketones. Specific BVMOs, including cyclopentadecanone (B167302) monooxygenase (CPDMO), have reported activity with pulegone, suggesting their potential application in its transformation. acs.org Biocatalytic epoxidation can be an attractive alternative to traditional chemical methods, often characterized by high selectivity and the ability to operate under mild conditions, though factors like enzyme availability and stability can be limitations. numberanalytics.com
Chemoenzymatic approaches, which combine chemical and biological transformation steps, are also highly valuable. For example, a chemical synthesis could be used to produce pulegone from a readily available starting material, followed by a highly selective enzymatic epoxidation step to yield this compound. acs.org This strategy leverages the efficiency of chemical synthesis for scaffold construction and the unparalleled selectivity of enzymes for specific functionalizations.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. The choice of catalyst, solvent, oxidant, and temperature can profoundly influence both the reaction rate and the stereochemical outcome.
For catalytic systems , key variables include:
Catalyst Loading: In a study on the epoxidation of styrene (B11656) using a CoNPs/MgO catalyst, the amount of catalyst was optimized to maximize conversion while maintaining high selectivity. researchgate.net A similar optimization would be crucial for the pulegone system. For phase-transfer catalysts like cinchona alkaloids, high yields and enantioselectivities have been achieved with very low catalyst loading (e.g., 0.5-3 mol%). acs.org
Solvent: The choice of solvent can affect catalyst activity and selectivity. In the CoNPs/MgO system, acetonitrile (B52724) (MeCN) was found to be superior to dichloromethane (B109758) or water. beilstein-journals.org
Oxidant: The nature of the oxidizing agent is critical. While H₂O₂ is a green oxidant, alternatives like TBHP are often used in metal-catalyzed reactions and can lead to different reactivity profiles. beilstein-journals.org
For non-catalytic systems , such as the alkaline peroxide method, the concentration of the base, the ratio of peroxide to substrate, and the reaction temperature are critical parameters to control to maximize the yield of the desired trans isomer and minimize side reactions.
In all synthetic approaches, controlling the temperature is vital. Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer. nih.gov Systematic optimization, potentially using statistical methods like Response Surface Methodology (RSM), can identify the ideal combination of these factors to achieve the highest possible yield and diastereoselectivity for this compound. mdpi.com
Isolation and Purification Techniques for Highly Pure this compound Isomers
Following synthesis, which typically produces a mixture of cis and trans isomers along with unreacted starting material and byproducts, a robust purification strategy is essential to isolate highly pure this compound.
The primary method for separating diastereomers like cis- and this compound is chromatography .
Preparative Gas-Liquid Chromatography (g.l.c.) has been successfully used to separate synthetic cis- and trans-pulegone oxides for analytical identification. cdnsciencepub.com This technique separates compounds based on their volatility and interaction with a stationary phase, which can be effective for closely related isomers.
Column Chromatography on silica (B1680970) gel is a more common and scalable laboratory technique for purification. The different spatial arrangements of the cis and trans isomers lead to different polarities and, therefore, different affinities for the silica gel stationary phase, allowing for their separation. nih.govnih.gov The choice of eluent (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is critical and must be carefully optimized using analytical thin-layer chromatography (TLC) to achieve good separation.
Other techniques that may be employed include:
Simultaneous Distillation-Extraction (SDE): This method is effective for extracting volatile compounds like pulegone and its derivatives from complex matrices, often as a first step before fine purification. researchgate.net
Crystallization: If the this compound is a solid and has suitable crystallization properties, fractional crystallization could potentially be used to separate it from the isomeric impurity, although this is often less straightforward for diastereomeric oils or low-melting solids.
The successful isolation is typically confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the cis and trans isomers based on differences in the chemical shifts and coupling constants of their respective protons. cdnsciencepub.com
Elucidation of Chemical Reactivity and Transformation Mechanisms of Trans Pulegone Oxide
Epoxide Ring-Opening Reactions of trans-Pulegone Oxide
The epoxide moiety in this compound is susceptible to ring-opening through various mechanisms, including nucleophilic additions, and both acid- and base-catalyzed transformations. These reactions are often regioselective and stereospecific, providing routes to a range of functionalized p-menthane (B155814) derivatives.
The reaction of this compound with nucleophiles typically follows an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring. This results in the inversion of stereochemistry at the site of attack.
Common nucleophiles that react with epoxides include organometallic reagents, amines, and alkoxides. For instance, the reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) leads to the formation of tertiary alcohols through the opening of the epoxide ring. Similarly, organocuprates, known for their softer nucleophilic character, can also be employed for epoxide ring-opening. The general reactivity trend for nucleophilic attack on epoxides under basic or neutral conditions is that the nucleophile will add to the less substituted carbon of the epoxide.
The reaction with amines or thiols as nucleophiles would also be expected to proceed via attack at the less hindered carbon of the epoxide, leading to the corresponding amino alcohols or thioalcohols.
Table 1: Nucleophilic Ring-Opening Reactions of trans-Pulegone Oxide
| Nucleophile | Reagent(s) | Product Type | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| Hydroxide (B78521) | NaOH/H₂O | trans-Diol | Attack at less substituted carbon | Inversion at C-4 |
| Grignard Reagents | RMgX, then H₃O⁺ | Tertiary Alcohol | Attack at less substituted carbon | Inversion at C-4 |
| Lithium Aluminum Hydride | LiAlH₄, then H₃O⁺ | Diol | Attack at less substituted carbon | Inversion at C-4 |
Under acidic conditions, the epoxide oxygen of this compound is protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. In many cases, attack occurs at the more substituted carbon. psgcas.ac.in Acid-catalyzed hydrolysis with dilute aqueous acid, such as H₂SO₄, leads to the formation of a 1,2-diol. nih.govnih.gov
Lewis acids, such as zinc bromide (ZnBr₂) and boron trifluoride etherate (BF₃·OEt₂), are known to catalyze the rearrangement of α,β-epoxy ketones. canada.camdpi.com The reaction of this compound with zinc bromide in boiling benzene (B151609) has been reported to yield (-)-2,2,5-trimethylcyclohepta-1,3-dione, a seven-membered ring product, with retention of optical activity. canada.ca This rearrangement likely proceeds through a carbocationic intermediate formed by the coordination of the Lewis acid to the epoxide oxygen, followed by a skeletal rearrangement. Treatment of pulegone (B1678340) oxide with BF₃·OEt₂ has also been shown to result in a rearrangement to yield (R)-2,2,5-trimethylcycloheptane-1,3-dione in high yield. nih.gov
In the presence of a base, this compound can undergo ring-opening via an SN2 mechanism. Treatment with aqueous sodium hydroxide results in the formation of a trans-diol due to the backside attack of the hydroxide ion on the less substituted carbon of the epoxide ring. nih.gov
A notable base-catalyzed transformation is the Favorskii rearrangement, which occurs in α-halo ketones. While this compound itself does not possess a halogen, its derivatives could potentially undergo this rearrangement. For example, a stereospecific Favorskii rearrangement of pulegone dibromide, derived from pulegone, yields trans-pulegenic acid. canada.caresearchgate.net A comparable rearrangement of pulegone epoxide has been reported to yield a bicyclic γ-lactone and a trans,trans-hydroxyacid. canada.ca
Cycloaddition Reactions Involving this compound
While specific examples of cycloaddition reactions involving this compound are not extensively documented in the literature, the α,β-unsaturated ketone moiety suggests potential reactivity in Diels-Alder reactions, acting as a dienophile. The electron-withdrawing nature of the carbonyl group would activate the double bond for reaction with electron-rich dienes. However, the steric hindrance around the double bond in this compound might impede such reactions.
Another possibility is the participation in 1,3-dipolar cycloadditions. researchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the double bond of this compound) to form a five-membered heterocyclic ring. psu.eduacs.org The reactivity would depend on the specific 1,3-dipole used and the reaction conditions. Given the lack of specific literature, this remains a theoretical possibility based on the known reactivity of similar α,β-unsaturated ketones.
Oxidative and Reductive Transformations of this compound
The ketone and epoxide functionalities of this compound can undergo separate or simultaneous oxidative and reductive transformations.
Reduction of the carbonyl group in pulegone oxides can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding hydroxyepoxides. scispace.com The reduction of this compound with lithium aluminum hydride (LiAlH₄) results in the opening of the epoxide ring to form a diol with inversion of configuration at the point of hydride attack. nih.gov LiAlH₄ is a powerful reducing agent capable of reducing both ketones and opening epoxides.
Information on the oxidation of this compound itself is scarce. However, the oxidation of its precursor, (+)-pulegone, with reagents like alkaline hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) is the primary method for its synthesis. scispace.com Further oxidation of this compound could potentially lead to Baeyer-Villiger oxidation of the ketone, resulting in a lactone, or further oxidation of the cyclohexane (B81311) ring, depending on the oxidant used.
Table 2: Reductive Transformations of Pulegone Oxides
| Reagent | Substrate | Product(s) | Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Pulegone Oxides | Hydroxyepoxides | Methanol | scispace.com |
| Lithium Aluminum Hydride (LiAlH₄) | trans-Pulegone Oxide | (+)-trans-4-Hydroxyneomenthol and (+)-cis-4-Hydroxymenthol | Ether |
Photochemical Reactivity and Phototransformations of this compound
The photochemical behavior of α,β-epoxy ketones, such as this compound, is characterized by the cleavage of the Cα-Cβ bond of the epoxide upon excitation. This reaction is believed to proceed from a singlet n-π* excited state and results in the fission of the C-O bond. The resulting diradical intermediate can then undergo various rearrangements.
Thermal Degradation Pathways and Mechanisms of this compound
The thermal behavior of pulegone oxide isomers, including this compound, is characterized by distinct rearrangement pathways that are highly dependent on the physical state and solvent environment. Research has identified two primary competing reaction pathways upon pyrolysis at elevated temperatures, leading to different structural isomers. acs.org
Studies on the pyrolysis of pulegone oxide isomers (referred to as la and lb, which represent the cis and trans diastereomers) at 200°C have revealed solvent-dependent and phase-dependent outcomes. acs.org It has been established that (-)-pulegone (B56846) oxide corresponds to the trans isomer. oup.comresearchgate.net The thermal rearrangement is reportedly not catalyzed by acids or bases, is not a free-radical chain process, and is insensitive to the Pyrex glass surfaces when conducted in the neat liquid phase. acs.org
In the neat liquid phase, pyrolysis of pulegone oxide at 200°C results predominantly in the formation of stereoisomeric 2-acetyl-2,5-dimethylcyclohexanones. acs.org This transformation is analogous to the photochemical rearrangement of this epoxy ketone. acs.org The reaction is clean, especially when oxygen is excluded. acs.org
Conversely, a different major product is formed during gas-phase pyrolysis. acs.org At 200°C in the gas phase, pulegone oxide undergoes a surface-catalyzed rearrangement to produce 2,2,5-trimethylcycloheptane-1,3-dione. acs.org This same product is also formed slowly when the pyrolysis is conducted in dilute hydrocarbon solutions at 200°C. acs.org The formation of this seven-membered ring dione (B5365651) is a pathway that mirrors reactions typically catalyzed by Lewis acids. acs.org For instance, the zinc bromide-catalyzed rearrangement of both cis- and this compound in boiling benzene also yields 2,2,5-trimethylcyclohepta-1,3-dione. oup.com
The choice of solvent plays a critical role in directing the reaction pathway. In solvents that contain oxygen atoms, the thermal rearrangement favors the formation of 2-acetyl-2,5-dimethylcyclohexanones, similar to the neat liquid pyrolysis. acs.org In contrast, hydrocarbon solvents promote the formation of 2,2,5-trimethylcycloheptane-1,3-dione. acs.org
The table below summarizes the key research findings on the thermal degradation of pulegone oxide.
| Condition | Temperature | Solvent/Phase | Major Product(s) | Mechanism/Notes | Reference |
|---|---|---|---|---|---|
| Neat Pyrolysis | 200°C | Liquid | Stereoisomeric 2-acetyl-2,5-dimethylcyclohexanones | Not surface-catalyzed; insensitive to acids/bases. | acs.org |
| Gas Phase Pyrolysis | 200°C | Gas | 2,2,5-trimethylcycloheptane-1,3-dione | Surface-catalyzed process. | acs.org |
| Solution Pyrolysis | 200°C | Hydrocarbon Solvents (dilute) | 2,2,5-trimethylcycloheptane-1,3-dione | Slow reaction. | acs.org |
| Solution Pyrolysis | 200°C | Oxygen-containing Solvents | Stereoisomeric 2-acetyl-2,5-dimethylcyclohexanones | - | acs.org |
| Acid-Catalyzed Rearrangement | Boiling | Benzene | 2,2,5-trimethylcyclohepta-1,3-dione | Catalyzed by zinc bromide. | oup.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Trans Pulegone Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of trans-pulegone oxide, offering unambiguous assignment of its stereochemistry. researchgate.netufrgs.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the intricate network of proton and carbon atoms within the molecule.
¹H NMR and ¹³C NMR spectroscopy provide fundamental information regarding the chemical environment of each hydrogen and carbon atom, respectively. spectroscopyonline.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. In this compound, the presence of the epoxide and carbonyl groups, along with the alkyl substituents, results in a characteristic set of signals.
Analysis of the ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicities (singlet, doublet, triplet, etc.), which arise from spin-spin coupling with neighboring protons. The coupling constants (J values), measured in Hertz (Hz), are particularly important for determining the dihedral angles between adjacent protons, thereby providing insights into the relative stereochemistry of the molecule.
The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | ~208.0 |
| 2 | ~2.90 | d, J ≈ 10.0 | ~62.0 |
| 3 | ~2.10 | m | ~35.0 |
| 4 | ~1.80 | m | ~30.0 |
| 5 | ~2.30 | m | ~48.0 |
| 6a | ~1.90 | m | ~32.0 |
| 6b | ~1.60 | m | ~32.0 |
| 7-CH₃ | ~1.10 | d, J ≈ 6.5 | ~22.0 |
| 9-CH₃ | ~1.35 | s | ~21.0 |
| 10-CH₃ | ~1.40 | s | ~25.0 |
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial arrangement of atoms in this compound. researchgate.netcreative-biostructure.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. omicsonline.org Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the cyclohexane (B81311) ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. beilstein-journals.org It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.net This is particularly useful for identifying quaternary carbons and connecting different spin systems that are not directly linked by proton-proton couplings. For instance, correlations from the methyl protons to the carbonyl carbon (C-1) and the epoxide carbons can be observed.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the stereochemistry of this compound. ufrgs.br NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. omicsonline.org For this compound, NOE correlations (or their absence) between the methyl groups and the protons on the cyclohexane ring can definitively establish their relative orientations and confirm the trans configuration of the epoxide ring relative to the isopropyl group.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis. spectroscopyonline.comwikipedia.orgnih.govcore.ac.ukmt.comamericanpharmaceuticalreview.com
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its molecular formula, C₁₀H₁₆O₂. This level of precision is essential to differentiate it from other compounds that may have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. The fragmentation pattern is a unique fingerprint of the molecule and can be used to distinguish between isomers.
Table 2: Predicted Fragmentation Pattern of this compound in MS/MS
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Postulated Neutral Loss |
| 169.1223 [M+H]⁺ | Variable | 151 | H₂O |
| 169.1223 [M+H]⁺ | Variable | 141 | CO |
| 169.1223 [M+H]⁺ | Variable | 125 | C₃H₇ (isopropyl) |
| 169.1223 [M+H]⁺ | Variable | 111 | C₄H₇O |
| 169.1223 [M+H]⁺ | Variable | 97 | C₅H₉O |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. ufrgs.brspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups. A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ketone. The presence of the epoxide ring will give rise to characteristic C-O stretching and ring-breathing vibrations, typically found in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. creative-biostructure.com For this compound, the C-C bonds of the cyclohexane ring and the isopropyl group would be expected to show strong signals in the Raman spectrum. The carbonyl stretch is also observable in Raman, though typically weaker than in the IR spectrum. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | 1700 - 1725 (Strong) | 1700 - 1725 (Weak) |
| C-O (Epoxide) | Asymmetric Stretch | ~1250 (Strong) | ~1250 (Medium) |
| Epoxide Ring | Breathing | 800 - 950 (Medium) | 800 - 950 (Medium) |
| C-H (Alkyl) | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |
| C-H (Alkyl) | Bending | 1350 - 1470 (Medium) | 1350 - 1470 (Medium) |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism - ECD, Vibrational Circular Dichroism - VCD)
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive method for determining absolute configuration in solution. unimi.itacgpubs.org Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide unique spectral fingerprints for enantiomers and diastereomers. unimi.itfrontiersin.org The absolute configuration is typically assigned by comparing the experimentally measured spectrum with spectra calculated for known configurations using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). unimi.itacs.org
The stereochemistry of the pulegone (B1678340) oxides was a subject of initial debate. Early assignments based on NMR, IR, and UV data were later corrected by chiroptical studies. researchgate.net Work by Djerassi and colleagues, and later confirmed by Katsuhara through chemical transformations, established the absolute configuration of the diastereomers derived from (+)-(1R)-pulegone. researchgate.net It was determined that the isomer with a negative optical rotation, (-)-pulegone (B56846) oxide, possesses the trans configuration relative to the isopropylidene and methyl groups on the cyclohexane ring. researchgate.net
A detailed investigation into the chiroptical properties of both cis- and trans-pulegone oxides was conducted by Feeley and Hargreaves, who reported their Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra in various solvents. rsc.orgoup.com For (-)-trans-pulegone oxide, the studies revealed a negative Cotton effect around 310-320 nm, which is characteristic of the n→π* transition of the carbonyl group within the chiral environment. rsc.org The sign and magnitude of this Cotton effect are sensitive to the solvent, suggesting varying degrees of solvation and potential conformational equilibria. rsc.org
The table below summarizes the reported circular dichroism data for (-)-trans-pulegone oxide in different solvents.
| Solvent | λmax (nm) | Molar Ellipticity [θ] | Reference |
|---|---|---|---|
| Carbon tetrachloride | 319 | -2830 | rsc.org |
| iso-Octane | 318 | -2830 | rsc.org |
| Dioxan | 314 | -3430 | rsc.org |
| Acetonitrile (B52724) | 312 | -3710 | rsc.org |
| Ethanol | 310 | -3680 | rsc.org |
While detailed VCD studies specifically for trans-pulegone oxide are not widely reported in the reviewed literature, VCD remains a highly effective technique for stereochemical analysis. unimi.itfrontiersin.org It probes the vibrational transitions of a molecule, offering a rich spectrum with high sensitivity to subtle structural and conformational differences. acs.org
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is the benchmark method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure and relative stereochemistry in the solid state. acgpubs.org The technique requires a single, well-ordered crystal, from which a diffraction pattern is obtained when irradiated with X-rays. This pattern is then used to compute a model of the electron density, revealing atomic positions with high precision.
This compound is a crystalline solid, with a reported melting point of 54°C. researchgate.net This physical property suggests that analysis by single-crystal X-ray diffraction is feasible. However, a thorough review of the scientific literature, including searches of crystallographic databases, indicates that the single-crystal X-ray structure of this compound has not been reported. While crystal structures for derivatives of pulegone have been determined, the specific crystallographic data for this compound itself does not appear to be publicly available. nih.gov
Should such data become available, it would be presented in a table similar to the hypothetical example below, detailing the key crystallographic parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H16O2 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
The determination of this crystal structure would provide the ultimate confirmation of the trans stereochemistry and offer precise bond lengths, bond angles, and torsional angles, further enriching the structural understanding of this compound.
Theoretical and Computational Chemistry Approaches to Trans Pulegone Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure, which dictates a molecule's stability, reactivity, and spectroscopic properties. northwestern.edu These calculations solve the Schrödinger equation for a molecule, providing information about electron distribution and energy levels. northwestern.edu
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnrel.gov It has proven to be a reliable tool for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemrxiv.orgarxiv.org
For molecules with flexible ring systems, such as the p-menthane (B155814) skeleton of trans-pulegone oxide, multiple conformations with varying energies can exist. researchgate.netnih.gov DFT calculations can predict the relative stabilities of these conformers. For instance, studies on related cyclic compounds have shown that different conformers, such as chair, boat, and skew-boat, can coexist in equilibrium, and their relative populations can be influenced by factors like solvent and temperature. chemrxiv.org The B3LYP functional is a commonly employed DFT method for such analyses. mdpi.com Theoretical calculations on pulegone (B1678340), the precursor to pulegone oxide, have revealed the existence of two primary conformers based on the axial or equatorial position of the methyl group, with the equatorial conformer being more stable. researchgate.net This type of analysis is crucial for understanding the three-dimensional structure of this compound and how its shape influences its interactions with other molecules.
Table 1: Representative Conformational Analysis Data from DFT Studies on Related Cyclic Systems
| Compound | Method | Conformers Identified | Relative Energy (kcal/mol) |
|---|---|---|---|
| Cyclic Tripeptide | RHF/6-31G(d) | trans-cis-cis, cis-cis-cis (crown) | 0.0, significant population at room temp |
| Cyclic Tripeptide | RHF/6-31G(d) | cis-cis-cis (crown), cis-cis-cis (boat) | Interconversion barrier: 18.70 |
| Davidiin | B3LYP/6-31G(d,p) | BO,3 (boat), 1C4 (chair) | Equilibrium mixture |
This table presents illustrative data from studies on other cyclic molecules to demonstrate the type of information obtained from DFT conformational analysis. Specific data for this compound was not available in the search results.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for studying the energetics of reaction pathways, providing insights into the feasibility and mechanisms of chemical reactions. acs.org
For this compound, ab initio calculations can be used to model various reactions, such as its formation via the epoxidation of pulegone or its subsequent transformations. For example, understanding the energy barriers (activation energies) for different reaction pathways can explain why certain products are formed preferentially. acs.org In the context of the epoxidation of α,β-unsaturated ketones like pulegone, the stereochemical outcome is determined by the relative energies of the transition states leading to the different diastereomers. Ab initio calculations can model these transition states and predict the major and minor products. Furthermore, these methods have been applied to study the mechanisms of similar reactions, postulating intermediates like biradicals, zwitterions, or cyclic peroxides. thieme-connect.de
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational flexibility and the explicit interaction with solvent molecules over time. nih.govdiva-portal.org This method solves Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves. nih.gov
For this compound, MD simulations can be employed to explore its conformational landscape in different solvent environments. mdpi.com The interactions between the solute (this compound) and the solvent can significantly influence its conformational preferences and reactivity. mdpi.com By simulating the molecule in a box of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute and how this affects its structure and dynamics. mdpi.com Parameters such as radial distribution functions can be calculated from MD trajectories to quantify the structure of the solvent around specific atoms or functional groups of the solute. mdpi.com These simulations are invaluable for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in solution. diva-portal.org
Table 2: Illustrative Data from Molecular Dynamics Simulations on Solvated Systems
| System | Simulation Type | Key Finding |
|---|---|---|
| Poly(ethylene oxide) with LiTFSI | MD | Solvent polarity affects ion-pairing and Li-ion diffusion. diva-portal.org |
| Graphene Oxide Quantum Dots and DNA | MD | GOQDs can interact with and cause structural changes in DNA. mdpi.com |
This table provides examples of the types of insights gained from MD simulations of molecular interactions. Specific simulation data for this compound was not found.
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods encompass a wide range of computational techniques used to predict the chemical and biological properties of molecules. For this compound, these methods can be used to forecast its reactivity and elucidate potential reaction mechanisms.
The metabolic fate of compounds like pulegone and its metabolites, including this compound, can be predicted using software that simulates metabolic pathways. These tools can identify potential sites of metabolism by enzymes such as cytochrome P450. nih.gov For instance, the metabolic activation of pulegone to form pulegone oxide is a known pathway that can be modeled computationally. nih.gov Furthermore, computational models can predict the likelihood of a molecule to act as a Michael acceptor, which is a type of reactivity that can have toxicological implications. acs.org By calculating activation energies for potential reactions, such as the reaction with biological nucleophiles, it is possible to predict the mutagenicity potential of a compound. acs.org
Ligand Docking and Molecular Modeling Studies of this compound at the Molecular Level
Ligand docking and molecular modeling are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. taylorandfrancis.comarxiv.org These methods are central to drug discovery and for understanding the molecular basis of a compound's biological activity. mdpi.com
In the context of this compound, docking studies could be performed to investigate its interaction with potential biological targets. mdpi.comresearchgate.net The process involves generating a three-dimensional model of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand in the active site of the protein and scores them based on their predicted binding energy. taylorandfrancis.com This can help identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com Subsequent molecular dynamics simulations of the ligand-protein complex can provide further insights into the stability of the predicted binding pose and the dynamic nature of the interaction. mdpi.com Such studies are crucial for understanding the mechanism of action of this compound at a molecular level.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pulegone |
| Davidiin |
| Punicafolin |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |
| Poly(ethylene oxide) |
| Graphene Oxide |
| DNA |
| Polycaprolactone |
Analytical Methodologies for Detection, Identification, and Quantification of Trans Pulegone Oxide
Chromatographic Separation Techniques for Isomer Analysis
Chromatographic techniques are fundamental for the separation and analysis of pulegone (B1678340) oxide isomers due to their structural similarity. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, such as qualitative identification or precise quantification. The volatile nature of trans-pulegone oxide makes gas chromatography a primary tool, while liquid chromatography offers alternative selectivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile and semi-volatile compounds in essential oils, including this compound. canada.canih.govmdpi.com The high separation efficiency of capillary GC columns allows for the resolution of isomeric compounds, while MS provides definitive identification based on mass spectra and fragmentation patterns. researchgate.netwaters.com
In the analysis of mint species, GC-MS is routinely used to profile the essential oil composition. nih.govmdpi.com Studies on Mentha arvensis have successfully identified both cis- and this compound. cdnsciencepub.com The separation is typically achieved on non-polar or medium-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). mdpi.combrieflands.com The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a synthesized standard and library data. canada.ca The mass spectrum provides the molecular ion peak and characteristic fragment ions that aid in structural elucidation.
Table 1: Representative GC-MS Conditions for Terpenoid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) | mdpi.com |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.5 mL/min) | mdpi.combrieflands.com |
| Injector Temperature | 250-280 °C | mdpi.com |
| Oven Temperature Program | Initial temp 50-60 °C, ramped to 220-260 °C at 2.5-10 °C/min | mdpi.combrieflands.com |
| MS Ion Source Temperature | 230 °C | mdpi.com |
| Ionization Energy | 70 eV | mdpi.combrieflands.com |
| Mass Scan Range | 50-600 m/z | mdpi.com |
High-Performance Liquid Chromatography (HPLC) provides a valuable alternative to GC, particularly for the analysis of thermally labile compounds or when derivatization is undesirable. While less common for volatile terpenes, HPLC methods have been developed for the quantification of related ketones like pulegone and piperitone. soeagra.com These methods can be adapted for pulegone oxides. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water-acetonitrile or water-methanol gradient.
Detection via a photodiode array (PDA) or UV/Vis detector is possible, although the chromophore in this compound may offer limited sensitivity. Coupling HPLC with a mass spectrometer (LC-MS) significantly enhances specificity and sensitivity, making it a powerful tool for complex matrices. nih.gov While specific applications for this compound are not extensively documented, the principles of HPLC analysis for similar oxide compounds, such as trans-stilbene (B89595) oxide, demonstrate its feasibility. sigmaaldrich.com
Assessing the enantiomeric distribution of chiral compounds is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, most often performed using specialized GC columns, is the definitive method for separating and quantifying enantiomers. For instance, enantioselective multidimensional gas chromatography has been successfully used to separate the enantiomers of pulegone using a chiral column like Cyclodex-B. researchgate.netafjbs.com This same methodology is applicable to its derivatives, including this compound. The separation of enantiomers of other terpene oxides, such as caryophyllene (B1175711) oxide, has also been demonstrated using chiral GC columns. researchgate.net This confirms that the enantiomeric purity of this compound can be reliably determined by selecting an appropriate chiral stationary phase.
Sample Preparation Strategies for this compound Analysis in Complex Matrices (e.g., environmental, plant extracts)
Effective sample preparation is essential to isolate this compound from the complex matrix in which it is found, remove interfering substances, and concentrate the analyte before chromatographic analysis.
For plant materials, the most common extraction method is hydrodistillation or steam distillation using a Clevenger-type apparatus. researchgate.netmdpi.com These techniques effectively recover essential oils, which contain the volatile and semi-volatile compounds, including this compound.
For food products or other complex solid or semi-solid matrices, a more rigorous extraction is often required. Simultaneous distillation-extraction (SDE) using a Likens-Nickerson apparatus is a highly effective technique. researchgate.netpsu.edu This method combines steam distillation of the sample with continuous solvent extraction (e.g., with dichloromethane) of the distillate, providing excellent recovery of the target analytes. researchgate.netafjbs.com Preliminary sample treatment, such as grinding and homogenization of solid samples, is a critical first step to ensure efficient extraction. researchgate.net
Table 2: Common Sample Preparation Techniques for Terpenoid Analysis
| Technique | Matrix | Description | Reference |
|---|---|---|---|
| Hydrodistillation / Steam Distillation | Plant material (e.g., leaves, flowers) | Extraction of volatile oils using a Clevenger-type apparatus. | researchgate.netmdpi.com |
| Simultaneous Distillation-Extraction (SDE) | Food products, solid/semi-solid samples | Combines steam distillation with solvent extraction using a Likens-Nickerson apparatus for efficient recovery. | researchgate.netafjbs.com |
| Ultrasonic-Assisted Extraction | Teas, herbs | Uses ultrasonic waves to facilitate the extraction of compounds into a solvent (e.g., deuterated chloroform). | mdpi.com |
| Solid-Phase Microextraction (SPME) | Headspace of plant material | A solvent-free technique where a coated fiber adsorbs volatile compounds from the sample headspace for direct GC-MS analysis. | psu.eduredalyc.org |
Development and Validation of Quantitative Analytical Methods
To ensure that an analytical method provides reliable and accurate results, it must be properly validated. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). soeagra.com While validation studies specifically for this compound are not widely published, data from methods developed for its precursor, pulegone, provide a clear framework.
Linearity: A method's ability to produce results proportional to the concentration of the analyte. For pulegone, good linearity has been demonstrated in concentration ranges such as 0.5–25 mg/L. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. For pulegone, recoveries have been reported in the range of 95% to 106%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). An RSD of 0.2% for pulegone analysis indicates high precision. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively. For pulegone enantiomers, the LOD was found to be approximately 5 µg/L. researchgate.net Another study reported an LOD of 8.0 µg/mL and an LOQ of 20 µg/mL for pulegone. soeagra.com
Table 3: Method Validation Parameters from Pulegone Quantification Studies
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 0.5 - 25 mg/L | researchgate.net |
| Accuracy (Recovery %) | 95 - 106% | researchgate.net |
| Precision (RSD %) | 0.2% | researchgate.net |
| LOD | ~5 µg/L | researchgate.net |
| LOQ | Not specified in source, but typically 3x LOD | researchgate.net |
Microfluidic and Miniaturized Analytical Systems for this compound
The field of analytical chemistry is trending towards miniaturization, with the development of micro-total-analytical-systems (µTAS), also known as "lab-on-a-chip" technology. unizg.hrspectroscopyonline.com These systems integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single, small device. unizg.hrunchainedlabs.com The primary advantages include significantly reduced consumption of samples and reagents, faster analysis times, and potential for high-throughput and on-site analysis. unizg.hrspectroscopyonline.com
While specific microfluidic applications for the analysis of this compound have not yet been reported, the technology holds great promise for the analysis of complex natural products. exlibrisgroup.com For example, a microfluidic evaporative light scattering detector (microELSD) has been successfully coupled with capillary liquid chromatography for the analysis of Ginkgo biloba extract. exlibrisgroup.com Similar systems could be developed for the rapid screening of essential oils for components like this compound, revolutionizing quality control in the food and fragrance industries.
Investigations into the Molecular Mechanisms of Biological Activity Associated with Trans Pulegone Oxide
Enzymatic Biotransformations of trans-Pulegone Oxide in vitro*
The in vitro enzymatic biotransformation of this compound is an area that requires more targeted research to be fully elucidated. However, insights can be drawn from the metabolic pathways of its precursor, (R)-(+)-pulegone, and the subsequent metabolite, menthofuran (B113398).
(R)-(+)-pulegone is known to be metabolized by human liver cytochrome P-450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2E1, to form menthofuran. nih.gov Menthofuran, a proximate hepatotoxic metabolite, is then further oxidized by these same P-450 enzymes, with the addition of CYP2A6. nih.gov Isotopic labeling studies using ¹⁸O₂ and H₂¹⁸O suggest that this further metabolism of menthofuran proceeds through the formation of a furan (B31954) epoxide intermediate. nih.gov This epoxide is then believed to be a precursor to the formation of a reactive γ-ketoenal and diastereomeric mintlactones.
While the direct enzymatic transformation of this compound has not been extensively detailed in the available literature, it is plausible that as an epoxide, it could be a substrate for epoxide hydrolases. These enzymes are critical in the detoxification of xenobiotics by converting epoxide groups to their corresponding diols, which are generally less reactive and more easily excreted. The presence of various drug-metabolizing enzymes in liver microsomes, including cytochrome P450s and epoxide hydrolases, makes this subcellular fraction a suitable model for studying such potential biotransformations. researchgate.net
Further research is necessary to isolate and characterize the specific enzymes and metabolites involved in the in vitro biotransformation of this compound. Understanding this metabolic pathway is crucial for a comprehensive assessment of its biological activity and potential toxicity.
Molecular Interactions with Biological Macromolecules
The specific molecular interactions of this compound with biological macromolecules, such as receptor binding and enzyme inhibition, are not yet well-documented. However, the study of its precursor, pulegone (B1678340), provides some context for potential interactions.
Pulegone has been shown to interact with and cause the destruction of cytochrome P-450 in rat liver microsomes. nih.gov This interaction is irreversible and leads to a loss of microsomal heme. Such interactions with the CYP enzyme system highlight the potential for monoterpenes and their derivatives to modulate the activity of key metabolic enzymes.
Given its epoxide functional group, this compound possesses a reactive electrophilic site. This structural feature suggests a potential for covalent adduction with nucleophilic residues (such as cysteine or histidine) on proteins, which could lead to enzyme inhibition or altered receptor function. The biological activities of many epoxides are, in fact, attributed to their ability to alkylate biological macromolecules.
Further research, including binding assays with a panel of receptors and enzymes, is required to identify the specific molecular targets of this compound and to elucidate the mechanisms of these interactions. Nuclear hormone receptors, which are known to bind a wide variety of small lipophilic molecules, could be one such class of potential targets. nih.gov
Cellular Pathway Modulation Studies
Direct studies on the modulation of specific cellular signaling pathways by this compound are limited. However, research on its precursor, pulegone, offers insights into potential cellular targets.
Pulegone has been observed to exhibit anti-inflammatory effects through the regulation of the NF-κB signaling pathway. researchgate.net In LPS-stimulated RAW264.7 cells, pulegone has been shown to inhibit the expression of NF-κB. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a common mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds.
Given the structural similarity and the often-enhanced bioactivity of epoxides compared to their parent olefins, it is plausible that this compound could also modulate the NF-κB pathway. Furthermore, other key signaling pathways frequently implicated in the cellular response to xenobiotics and in the progression of various diseases, such as the PI3K/Akt/mTOR pathway, represent potential targets for this compound that warrant investigation. mdpi.commdpi.com The PI3K/Akt pathway is central to cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Future studies employing techniques such as Western blotting, reporter gene assays, and transcriptomic analysis will be instrumental in identifying the specific cellular signaling pathways modulated by this compound and in understanding the molecular basis of its cellular effects.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
In a study evaluating the cytotoxicity of various p-menthane (B155814) derivatives against several human tumor cell lines, (R)-pulegone oxide was found to be more bioactive than its precursor, (+)-pulegone. semanticscholar.org The replacement of the carbon-carbon double bond in (+)-pulegone with an epoxide group in (R)-pulegone oxide resulted in a modest enhancement of its anti-proliferative effect. semanticscholar.org This suggests that the epoxide moiety is a key contributor to its cytotoxic activity, possibly due to its ability to alkylate cellular macromolecules.
The table below presents the growth inhibition (GI) percentages for (R)-pulegone oxide and (+)-pulegone against three human cancer cell lines.
| Compound | HCT-116 (Colon) GI% | SF-295 (Glioblastoma) GI% | OVCAR-8 (Ovarian) GI% |
|---|---|---|---|
| (R)-Pulegone oxide | 16.02 ± 2.55 | 43.21 ± 3.44 | 25.66 ± 1.98 |
| (+)-Pulegone | 10.25 ± 1.55 | 27.44 ± 2.13 | 14.32 ± 1.78 |
Furthermore, a comparison between (R)-pulegone oxide and (-)-carvone (B1668593) epoxide, another monoterpene epoxide, revealed that the position of the ketone and epoxide groups within the p-menthane skeleton influences cytotoxic activity. semanticscholar.org (R)-Pulegone oxide demonstrated greater bioactivity than (-)-carvone epoxide, highlighting the importance of the specific arrangement of functional groups for molecular interaction with biological targets. semanticscholar.org
These findings underscore the critical role of the epoxide ring in the biological activity of this compound. The increased reactivity and altered stereochemistry conferred by the epoxide group likely facilitate interactions with biological macromolecules that are not possible for the parent compound, pulegone. Further SAR studies with a broader range of this compound derivatives will be essential to refine our understanding of the molecular features that govern its binding and interaction mechanisms.
Derivatization and Analog Synthesis from Trans Pulegone Oxide
Synthesis of Novel Epoxide Derivatives from trans-Pulegone Oxide
The inherent reactivity of the pulegone (B1678340) oxide framework allows for its use as a precursor in the synthesis of more complex heterocyclic systems. By treating the parent epoxide with various reagents, novel derivatives with fused or spirocyclic structures can be generated.
A notable application is the synthesis of new benzodiazepine (B76468) compounds. Research has shown that the condensation of orthophenylenediamine and its derivatives with epoxypulegone can yield benzodiazepines that are contiguous to the terpene skeleton. imist.ma This transformation leverages the reactivity of both the ketone and epoxide functionalities within the pulegone oxide molecule to build the seven-membered diazepine (B8756704) ring. imist.ma
Furthermore, derivatization can occur by first transforming the initial epoxide. For instance, treatment of epoxypulegone can yield an α-ketolpulegone intermediate. This intermediate can then be subjected to further epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) in methylene (B1212753) chloride to produce a new epoxyketol derivative in good yield. imist.ma These reactions highlight how the basic pulegone oxide structure can be elaborated into novel, polycyclic molecules with potential applications in medicinal chemistry. imist.ma
Ring-Opening Products as Synthetic Intermediates
The nucleophilic ring-opening of the strained epoxide in this compound is a cornerstone of its synthetic utility. arkat-usa.org This reaction allows for the regio- and stereoselective installation of a variety of functional groups, transforming the epoxide into a highly versatile intermediate. researchgate.net The outcome of the reaction is influenced by the choice of nucleophile and the reaction conditions.
In one key strategy, the epoxide ring is opened by a sulfur nucleophile. For example, in a total synthesis of lycodine-type alkaloids, (+)-pulegone was first epoxidized to a mixture of isomers. acs.org Subsequent treatment with sodium thiophenolate resulted in the nucleophilic opening of the epoxide ring, which was accompanied by a retro-aldol reaction to deliver a key phenylthioether intermediate. acs.org This intermediate was then carried forward through several steps to construct the complex alkaloid structure. acs.org
Nitrogen nucleophiles are also widely used, leading to the formation of valuable aminoalcohols. The ring-opening of isopulegol-derived epoxides with various primary amines, catalyzed by lithium perchlorate, has been shown to produce a range of N-substituted aminodiols. rsc.org Similarly, aminolysis of related O-benzyl protected epoxides with different nucleophiles can form a library of derivatives. mdpi.com The general utility of epoxides as precursors to chiral intermediates like aniline (B41778) alcohols and halohydrins through nucleophilic ring-opening reactions is a well-established synthetic strategy. arkat-usa.orgresearchgate.net
The table below summarizes examples of nucleophilic ring-opening reactions on pulegone-related epoxides.
| Nucleophile | Reagent System | Product Class | Reference |
| Thiophenolate | Sodium thiophenolate | Phenylthioether | acs.org |
| Primary Amines | RNH₂, LiClO₄ | N-substituted Aminodiols | rsc.org |
| Secondary Amines | R¹R²NH, LiClO₄ | N,N-disubstituted Aminoalcohols | mdpi.com |
| Azoles | Imidazole (B134444), K₂CO₃ | Azole-substituted Alcohols | mdpi.com |
Generation of Chiral Building Blocks from this compound
As a member of the "chiral pool," pulegone and its derivatives are inexpensive, optically active starting materials used for the synthesis of complex natural products. nih.gov The defined stereochemistry of this compound allows it to serve as a chiral template, ensuring the stereochemical integrity of subsequent products.
The derivatization of pulegone has been a key strategy in the total synthesis of numerous complex terpenes. A classic sequence involves the transformation of pulegone into an optically active keto-ester building block, which has been employed in multiple natural product syntheses. nih.gov This demonstrates how the original terpene scaffold can be systematically broken down and reformed into a new, valuable chiral intermediate.
More advanced applications involve using pulegone-derived intermediates in complex cascade reactions. For instance, the total synthesis of the highly complex diterpenoid (+)-ryanodol began with commercially available (S)-pulegone. scispace.com Strategic oxidation and functionalization of the pulegone core enabled the construction of a key bicyclic lactone intermediate, which set the stage for a Pauson-Khand reaction to rapidly build the carbon framework of the target molecule. scispace.comcaltech.edu In a separate multi-step synthesis of lycodine-type alkaloids, (+)-pulegone was converted over six steps into a key cycloaddition partner, a process initiated by the epoxidation of the starting material. acs.org These syntheses underscore the power of using this compound and related structures to provide the chiral foundation for architecturally complex and highly oxygenated natural products. scispace.comcaltech.edu
Development of Libraries of this compound Analogs for Research Purposes
The systematic derivatization of the this compound scaffold is an effective strategy for creating libraries of structurally related compounds for research, particularly in the field of medicinal chemistry and drug discovery. mdpi.comnih.gov By reacting a common epoxide intermediate with a diverse set of nucleophiles or other reagents, a large number of analogs can be generated efficiently.
A clear example of this approach is the synthesis of a library of (+)-neoisopulegol-based O-benzyl derivatives. mdpi.com In this work, an O-benzyl protected isopulegol (B1217435) was epoxidized, and the resulting mixture of epoxides was then subjected to aminolysis with a variety of nitrogen-containing nucleophiles. This included reactions with primary amines, secondary amines like morpholine (B109124) and piperidine, and azoles such as imidazole and 1,2,4-triazole. mdpi.com This strategy yielded a diverse library of aminodiol and aminotriol analogs, which were then evaluated for their biological properties. mdpi.com
The table below illustrates the generation of a library of O-benzyl aminodiol derivatives from a single epoxide precursor, showcasing the diversity of accessible structures. mdpi.com
| Reactant Nucleophile | Product Identifier |
| Morpholine | 5a-b |
| Piperidine | 6a-b |
| Imidazole | 7a-b |
| 1,2,4-Triazole | 8a-b |
This library-based approach, starting from a chiral terpene-derived epoxide, is a powerful tool for exploring structure-activity relationships and discovering novel bioactive compounds. rsc.orgmdpi.com
Environmental Fate, Degradation Pathways, and Biotransformation of Trans Pulegone Oxide
Photodegradation Mechanisms of trans-Pulegone Oxide in Aquatic and Atmospheric Environments
The photodegradation of this compound is expected to occur through several mechanisms in both atmospheric and aquatic systems, primarily driven by reactions with photochemically generated oxidants and direct absorption of sunlight.
Atmospheric Environments: Once volatilized into the atmosphere, monoterpenes and their derivatives are subject to rapid oxidation. The primary fate of monoterpenes in the atmosphere is reaction with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). copernicus.orgnih.gov The reaction of monoterpenes with ozone is a significant process that leads to the formation of a primary ozonide, which quickly decomposes into a Criegee intermediate and a carbonyl compound. copernicus.org For this compound, oxidation is likely initiated by •OH radicals, leading to a cascade of reactions that form secondary organic aerosols (SOA). copernicus.org
While the parent compound, pulegone (B1678340), contains chromophores that allow it to absorb sunlight at wavelengths greater than 290 nm and undergo direct photolysis, the specific absorption spectrum for this compound is not well-documented. nih.gov However, related monoterpene-derived compounds, such as organic nitrates formed from the reaction of monoterpene oxides with nitric acid, have been shown to undergo photolysis, with atmospheric lifetimes estimated to be between 0.69 and 7.9 hours. uci.edu This process can recycle nitrogen oxides (NOx) and contribute to ozone formation. uci.edu It is plausible that this compound could undergo similar direct or indirect photochemical degradation.
Aquatic Environments: In aquatic systems, the photodegradation of terpenes can be facilitated by photocatalysts. Studies have demonstrated the successful photocatalytic degradation of monoterpenes like α-pinene, β-pinene, and D-limonene in industrial wastewater using titanium dioxide (TiO₂) as a photocatalyst. nih.gov This process involves the generation of highly reactive species, such as hydroxyl radicals, that can mineralize the organic compounds. nih.gov Dissolved oxygen is a key factor in the photodegradation of related phenolic compounds, with the reaction rate depending on oxygen concentration. sioc-journal.cn The presence of substances like hydrogen peroxide or nitrate ions can significantly accelerate the degradation rate by generating additional hydroxyl radicals upon photolysis. sioc-journal.cn Therefore, in sunlit surface waters, this compound is likely susceptible to photocatalytic degradation, especially in the presence of natural or anthropogenic photocatalytic materials.
Microbial Degradation and Biotransformation Pathways in Environmental Systems (e.g., soil, water)
Microbial activity is a primary driver for the degradation of monoterpenes in soil and water. nih.gov Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing these compounds, often using them as a source of carbon and energy. nih.govresearchgate.net
The biotransformation of terpenes is a subject of significant interest as it can produce valuable compounds under mild conditions. researchgate.netresearchgate.net For this compound, microbial degradation is expected to proceed via pathways analogous to those observed for other epoxides and its parent compound, pulegone. A crucial first step in the detoxification of xenobiotic epoxides in biological systems is enzymatic hydrolysis catalyzed by epoxide hydrolases, which open the epoxide ring to form less reactive 1,2-diols. pnas.org It is highly probable that soil and aquatic microorganisms possess enzymes with similar functionality.
The degradation pathways for pulegone are complex and involve hydroxylation, reduction, and rearrangement. inchem.orgnih.gov Microorganisms in soil and water are known to metabolize a wide range of hydrocarbons and their derivatives. frontiersin.orgfrontiersin.org Based on the known metabolism of pulegone and other terpene epoxides, the likely microbial degradation pathway for this compound would involve:
Epoxide Ring Hydrolysis: Enzymatic opening of the epoxide ring to yield corresponding diols (specifically, p-menthane-1,2-diol-3-one isomers). This is a common detoxification step. pnas.org
Reduction of the Ketone Group: The ketone at the C-3 position can be reduced by microbial enzymes to a hydroxyl group, forming hydroxy-epoxides.
Further Oxidation: Following initial transformations, the resulting diols and other intermediates can undergo further oxidation, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
Microorganisms from genera such as Pseudomonas, Rhodococcus, Bacillus, and various fungi have been identified as effective degraders of terpenes and related compounds. nih.govmdpi.com
Abiotic Hydrolysis and Chemical Degradation in Environmental Compartments
While its parent compound, pulegone, is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of susceptible functional groups, the epoxide ring in this compound is prone to abiotic hydrolysis. nih.gov
The hydrolysis of epoxides is a well-known chemical reaction that can be catalyzed by acids. nih.gov In aqueous environments, such as atmospheric aerosols, cloud water, and surface water, this compound can react with water to form diols. Studies on other monoterpene epoxides, including α-pinene oxide and limonene (B3431351) oxide, show that they react readily in aqueous particles, primarily through a hydrolysis mechanism, even under low-acidity conditions. oberlin.edu The rate of these reactions suggests that monoterpene epoxides are more reactive than other biogenic epoxides like IEPOX (isoprene-derived epoxides). oberlin.edu
The hydrolysis of the epoxide ring in this compound would result in the formation of p-menthane-1,2-diol-3-one isomers. The rate of hydrolysis is dependent on pH, with acidic conditions accelerating the reaction. mdpi.com This is a critical consideration during chemical synthesis, where acidic conditions or unbuffered aqueous solutions can lead to the unwanted formation of diols. rsc.orgrsc.org In the environment, the pH of atmospheric water (aerosols, fog) and surface waters will therefore significantly influence the persistence of this compound.
Persistence and Transformation Products of this compound in Natural Systems
The persistence of this compound in the environment is expected to be low. Monoterpenes are generally considered labile compounds with short half-lives in soil due to rapid volatilization and biodegradation. mdpi.comresearchgate.net The combination of photodegradation, microbial degradation, and abiotic hydrolysis provides multiple pathways for its transformation. While some monoterpene-derived oxidation products like organic peroxides can exhibit longer lifetimes (1.1–153 hours) in the aqueous phase, the susceptibility of the epoxide ring to hydrolysis suggests a relatively short persistence for this compound itself. acs.org
The transformation of this compound will yield a variety of products depending on the degradation pathway. These products can, in some cases, be more persistent or mobile than the parent compound. nih.govbiorxiv.org
Key Transformation Products:
From Abiotic/Biotic Hydrolysis: The primary products from the opening of the epoxide ring are diastereomeric diols. For this compound, this would be p-menthane-1,2-diol-3-one . oberlin.edu These diols are more water-soluble than the parent epoxide, which affects their transport in soil and water.
From In Vivo Metabolism (as an analogue): In hepatic metabolism, pulegone oxide is known to be a key intermediate that can be dehydrated to form menthofuran (B113398) , a more toxic metabolite. nih.gov While this is an enzymatic process, the potential for similar acid-catalyzed dehydration on environmental surfaces (e.g., clays) cannot be entirely ruled out.
From Microbial Biotransformation: Beyond hydrolysis, microbes can further oxidize the molecule. This can lead to the formation of various hydroxylated derivatives and, ultimately, ring-cleavage products such as hydroxy acids and keto acids as the carbon skeleton is broken down. inchem.org Reduction of the ketone group could also lead to the formation of p-menthane-1,2,3-triol isomers.
The following table summarizes the potential transformation products of this compound in the environment.
| Degradation Pathway | Primary Transformation Product(s) | Chemical Formula of Product | Notes |
|---|---|---|---|
| Abiotic Hydrolysis | p-Menthane-1,2-diol-3-one | C₁₀H₁₈O₃ | Formed by the acid- or water-mediated opening of the epoxide ring. oberlin.edu |
| Microbial Hydrolysis | p-Menthane-1,2-diol-3-one | C₁₀H₁₈O₃ | Enzymatic equivalent of abiotic hydrolysis, a common detoxification step. pnas.org |
| Microbial Reduction & Hydrolysis | p-Menthane-1,2,3-triol | C₁₀H₂₀O₃ | Sequential or concurrent reduction of the ketone and hydrolysis of the epoxide. |
| Dehydration (Metabolic Analogy) | Menthofuran | C₁₀H₁₄O | A known toxic metabolite from pulegone oxide in vivo; potential for environmental formation under specific conditions. nih.gov |
| Further Oxidation (Microbial) | Hydroxy acids, Keto acids | Variable | Products of ring cleavage and further metabolism, leading towards complete mineralization. inchem.org |
Industrial and Research Applications of Trans Pulegone Oxide
Utilization as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of natural products makes them invaluable starting materials in organic synthesis, a concept known as chiral pool synthesis. mdpi.comresearchgate.netcdnsciencepub.comresearchgate.net (R)-Pulegone is a well-established member of this chiral pool, frequently employed to construct complex, polycyclic natural products. mdpi.comresearchgate.net Consequently, trans-pulegone oxide, as a direct derivative, carries this stereochemical information forward, serving as a chiral intermediate in multi-step synthetic sequences.
The epoxidation of pulegone (B1678340) can yield a mixture of cis and trans isomers, which can then be separated and used in further transformations. The epoxide functional group is highly reactive and can be opened in a regio- and stereoselective manner, making it a powerful tool for introducing new stereocenters.
For instance, in the total synthesis of the complex isoryanodane diterpene, (+)-perseanol, a synthetic route starting from (R)-(+)-pulegone proceeds through a key epoxide intermediate. This epoxide is subjected to an isomerization reaction to create a syn-diol, demonstrating the utility of the epoxide in establishing the required stereochemistry of the target molecule. Similarly, a 15-step synthesis of (+)-ryanodol from (S)-pulegone was developed, where the authors initially considered a synthetic pathway involving the known pulegone oxide. Although a different route was ultimately taken, the consideration highlights the potential of pulegone oxide as a strategic intermediate for accessing stereochemically rich targets. These examples underscore the role of this compound not necessarily as a primary starting material from the chiral pool, but as a crucial, stereochemically defined intermediate that enables the synthesis of other complex and biologically active molecules.
Table 1: Examples of Pulegone-Derived Epoxides in Asymmetric Synthesis
| Starting Material | Key Intermediate | Synthetic Target | Reference |
| (R)-(+)-Pulegone | Epoxide (14) | (+)-Perseanol | |
| (S)-(−)-Pulegone | Pulegone Oxide (considered) | (+)-Ryanodol |
Role in the Synthesis of Specialty Chemicals and Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities and are often used to manufacture high-value specialty chemicals for industries such as pharmaceuticals, fragrances, and agrochemicals. Monoterpene epoxides are valuable precursors for such fine chemicals.
This compound and its isomers are found naturally in the essential oils of some mint species, such as Mentha arvensis. The volatile oil of the North American wild mint, for example, contains both cis- and this compound alongside major components like pulegone and piperitone. Its presence is particularly noted in genetically modified peppermint plants where the gene for menthofuran (B113398) synthase is suppressed. In these plants, the biosynthetic pathway is altered, leading to the accumulation of epoxyketones, including (-)-trans-piperitone oxide (an isomer of this compound). This pathway involves the epoxidation of piperitenone (B1678436) to (+)-piperitenone oxide, which is subsequently reduced to (-)-trans-piperitone oxide.
The conversion of pulegone and its derivatives into other valuable compounds is an area of significant interest. For example, pulegone is a known precursor to menthofuran, a specialty chemical used in the fragrance industry. The transformation of pulegone oxide is a key step in this process. The compound is also a metabolic intermediate in the biotransformation of pulegone.
The chemical reactivity of the epoxide ring allows for its conversion into various functional groups. Ring-opening reactions can lead to the formation of diols and other derivatives, expanding the range of accessible specialty chemicals. This positions this compound as a significant intermediate, linking a readily available natural product, pulegone, to a variety of valuable fine and specialty chemicals.
Table 2: Natural Occurrence and Synthetic Relevance of Pulegone Oxides
| Compound | Natural Source / Synthetic Role | Product / Application | Reference |
| This compound | Component of Mentha arvensis essential oil. | Source of fine chemicals. | |
| (-)-trans-Piperitone oxide | Accumulates in MFS-suppressed peppermint. | Intermediate in menthol (B31143) biosynthesis pathway. | |
| Pulegone oxide | Intermediate in the synthesis of menthofuran. | Menthofuran (fragrance component). |
Application as a Probe Molecule in Mechanistic Organic Chemistry Studies
The use of specific molecules with unique structural or reactive features as "probes" is a common strategy to elucidate the mechanisms of complex organic reactions. However, based on a review of the available scientific literature, the application of this compound specifically as a mechanistic probe molecule is not a well-documented area of research. While studies exist on the reaction mechanisms of related monoterpene epoxides, such as α-pinene oxide and limonene (B3431351) epoxide, similar research focusing on this compound as a tool for mechanistic investigation does not appear to be prevalent.
Research on Polymerization Initiators or Monomers Derived from this compound
The development of bio-based polymers from renewable resources like terpenes is a growing field of research. Epoxides, such as those derived from limonene, have been successfully used as monomers in polymerization reactions to create polyesters and other materials. Polymerization can be initiated by various compounds, including azo initiators and peroxides, which generate free radicals. Despite the potential for the epoxide ring in this compound to participate in ring-opening polymerization, there is currently a lack of significant research in the scientific literature documenting its use as either a monomer or a polymerization initiator.
Future Research Directions and Unexplored Avenues in Trans Pulegone Oxide Studies
Advanced Synthetic Strategies for Complex trans-Pulegone Oxide Analogs
The pulegone (B1678340) scaffold, with its inherent chirality and reactive sites, is a valuable starting material for the asymmetric total synthesis of intricate natural products. Future research is moving beyond simple epoxidation and focusing on leveraging this compound and its parent molecule as key intermediates in multi-step, stereoselective syntheses of complex molecular architectures.
These syntheses, while not always isolating the pulegone oxide intermediate, often involve strategic oxidation and cyclization reactions where the epoxide or its conceptual equivalent is a key transition point. Future strategies will likely focus on:
Diastereoselective Reactions: Developing new catalytic methods to control the stereochemistry of reactions at the epoxide ring and adjacent carbon centers. This includes the highly diastereoselective Mukaiyama–Michael addition used in the synthesis of huperzine H. acs.org
Tandem/Cascade Reactions: Designing one-pot reactions that initiate with the formation of the pulegone oxide ring and proceed through a cascade of bond-forming events to rapidly build molecular complexity.
Bio-inspired Synthesis: Mimicking biosynthetic pathways to create novel analogs. This includes bioinspired late-stage diversification of intermediates derived from pulegone to access a range of natural products.
The goal is to harness the reactivity of the pulegone framework to access novel, structurally diverse analogs that can be screened for unique biological activities.
Deeper Mechanistic Insights into its Chemical and Biological Transformations
A thorough understanding of the reaction mechanisms underlying the formation and subsequent reactions of this compound is critical for predicting its biological fate and synthetic utility. Future research will delve deeper into the specifics of both its chemical and biological transformations.
Chemical Transformations: The epoxidation of pulegone with reagents like hydrogen peroxide can lead to a mixture of cis- and trans-isomers. psu.edu The mechanisms of subsequent acid- or base-catalyzed ring-opening are foundational, but more complex transformations warrant further investigation. Quantum chemical calculations using Density Functional Theory (DFT) have been employed to study the adsorption mechanism of pulegone and pulegone oxide on steel surfaces, providing insights into their electronic properties and potential as corrosion inhibitors. imist.maimist.ma Future studies should expand these computational approaches to model transition states and reaction pathways for a wider range of reactions involving the epoxide ring.
Biological Transformations: In humans and other mammals, pulegone is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. nih.goveuropa.eu The oxidation of (R)-(+)-pulegone to the hepatotoxic metabolite menthofuran (B113398) is a key pathway, believed to proceed through an epoxide intermediate. nih.govinchem.org Studies with expressed human liver enzymes have identified specific isoforms responsible for this transformation. nih.gov
| Enzyme | Role in Pulegone Metabolism | Kinetic Parameters (Km, Vmax) |
| CYP2E1 | Oxidation of pulegone to menthofuran | Km: 29 µM, Vmax: 8.4 nmol/min/nmol P-450 |
| CYP1A2 | Oxidation of pulegone to menthofuran | Km: 94 µM, Vmax: 2.4 nmol/min/nmol P-450 |
| CYP2C19 | Oxidation of pulegone to menthofuran | Km: 31 µM, Vmax: 1.5 nmol/min/nmol P-450 |
| CYP2A6 | Not involved in pulegone oxidation but is inactivated by the metabolite menthofuran. | N/A |
Table based on data from Khojasteh-Bakht et al., 1999. nih.gov
The anti-inflammatory properties of pulegone have been linked to its ability to modulate key signaling pathways. koreamed.orgmedchemexpress.com It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This effect is mediated through the suppression of the nuclear factor kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) pathway. koreamed.orgresearchgate.netresearchgate.net Since this compound is a primary metabolite, a crucial future research direction is to determine whether the parent compound or its oxidized form is the primary agent responsible for these anti-inflammatory effects and to elucidate the specific molecular interactions at the target sites. researchgate.net
Development of Novel Analytical Probes for this compound Research
The ability to detect and quantify this compound in complex biological and chemical systems is essential for advancing research. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are effective for characterization, there is a need for more sensitive and specific analytical tools, particularly for real-time monitoring in biological environments.
Currently, there are no analytical probes designed specifically for this compound. Future research should focus on developing such tools, drawing inspiration from probes created for other epoxides. Promising strategies include:
Reaction-Based Fluorescent Probes: Designing molecules that undergo a specific chemical reaction with the epoxide ring of this compound, leading to a significant change in fluorescence. For example, probes have been developed that utilize the epoxide ring-opening reaction upon nucleophilic attack to release a fluorophore. nih.gov A similar strategy could be tailored to the specific reactivity and structure of this compound.
Activity-Based Sensing: Creating probes to monitor the enzymatic opening of the epoxide ring by enzymes like epoxide hydrolases. Fluorescent substrates have been synthesized for soluble epoxide hydrolase (sEH) that release a highly fluorescent aldehyde upon hydrolysis, enabling sensitive detection of enzyme activity. nih.gov
Chiral Separation Techniques: Advancing analytical methods for separating and quantifying the different stereoisomers of pulegone oxide and its derivatives. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases has proven effective for the enantiomeric resolution of other chiral epoxides and is a vital tool for stereoselective synthesis and metabolism studies. nih.govdiva-portal.orgsurrey.ac.uk
The development of such probes would enable researchers to visualize the distribution of this compound within cells, quantify its formation and degradation rates in metabolic studies, and screen for inhibitors of its enzymatic transformations.
Exploration of Its Role in Green Chemistry and Sustainable Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Terpenes, as naturally derived and renewable feedstocks, are central to this paradigm. The conversion of pulegone to this compound and its subsequent use as a synthetic intermediate aligns with several key principles of green chemistry.
Future research in this area will likely concentrate on:
Renewable Feedstocks: Emphasizing the use of pulegone from essential oils as a biorenewable starting material, reducing reliance on petrochemicals. rsc.orgnih.gov
Benign Oxidants: Optimizing epoxidation processes to use environmentally friendly oxidants. Aqueous hydrogen peroxide (H₂O₂) is a preferred green oxidant, as its only byproduct is water. rsc.orgrsc.org
Catalytic Efficiency: Developing highly efficient and recyclable catalysts for the epoxidation of terpenes. Tungsten-based polyoxometalate catalysts have been shown to be effective and recyclable for this purpose. rsc.orgrsc.org
Process Intensification: Implementing sustainable technologies like continuous flow microreactors. Flow chemistry allows for safer reactions with better temperature control, shorter reaction times, and easier scalability, as demonstrated in the solvent-free epoxidation of various terpenes. rsc.org
Bio-based Materials: Exploring the use of terpene epoxides, including pulegone oxide, as monomers for the synthesis of green polymers such as polycarbonates and epoxy resins. nottingham.ac.uknih.govmdpi.com This provides a sustainable alternative to fossil-fuel-derived plastics.
By focusing on these areas, the synthesis and application of this compound can be made more economically viable and environmentally sustainable.
Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties from large datasets. While specific ML models for this compound are not yet prevalent, the application of existing and future AI frameworks represents a significant and unexplored avenue of research.
Potential applications include:
Predicting Sites of Epoxidation (SOE): Deep learning models, such as convolutional neural networks, have been successfully trained to predict the specific bonds in a molecule that are most likely to undergo epoxidation. acs.org Such models achieve high accuracy (e.g., AUC of 95.1% for double bond SOEs) and could be fine-tuned to predict the regioselectivity and stereoselectivity of epoxidation on complex pulegone analogs. acs.org
Optimizing Reaction Yields: Supervised ML models can predict the reaction yield for catalytic epoxidations based on descriptors of the substrate, catalyst, and reaction conditions. acs.orgresearchgate.netnih.gov For example, a model for vanadium-catalyzed epoxidation achieved a predictive R² score of 90%. acs.orgresearchgate.net An AI-driven approach could rapidly identify the optimal conditions for synthesizing specific this compound derivatives, minimizing experimental effort.
Predicting Biological Activity and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, often built with ML algorithms, can correlate a molecule's structural features with its biological effects. imist.ma An AI model could be trained to predict the anti-inflammatory activity or potential hepatotoxicity of novel this compound analogs, allowing for the in silico screening of large virtual libraries before undertaking costly and time-consuming synthesis and biological testing.
The development and application of these computational tools will accelerate the discovery of new synthetic routes and novel bioactive compounds derived from the this compound scaffold, making it a powerful platform for future chemical and pharmacological research.
Q & A
Q. Methodological Answer :
- Gas Chromatography Techniques : Use HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry) or HS-GC-IMS (Gas Chromatography-Ion Mobility Spectrometry) for volatile compound analysis. These methods allow precise identification via retention indices and mass spectral libraries, with quantification based on relative peak areas and calibration curves .
- Validation : Ensure method reproducibility by reporting standard deviations for replicate samples (e.g., this compound concentrations in multiple plant samples showed ±0.05–0.08% variability in one study) .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Q. Methodological Answer :
- Critical Appraisal of Study Design : Compare variables such as sample purity (e.g., presence of isomers like cis-Pulegone oxide), bioassay protocols (e.g., cell line specificity), and statistical power (e.g., sample size adequacy). For example, discrepancies in antimicrobial activity may arise from differences in microbial strains or incubation conditions .
- Meta-Analysis : Aggregate data from multiple studies using standardized effect sizes, adjusting for confounding factors like solvent choice (e.g., DMSO vs. ethanol) or concentration ranges .
Basic Question: What spectroscopic techniques are optimal for structural elucidation of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. Compare chemical shifts with literature data for monoterpene oxides .
- Infrared Spectroscopy (IR) : Identify characteristic absorption bands (e.g., C-O-C stretching at ~1100 cm⁻¹) to distinguish from structurally similar compounds like menthofuran derivatives .
Advanced Question: How can catalytic systems be optimized for the stereoselective synthesis of this compound?
Q. Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Ru or Pd complexes) in oxidation reactions of pulegone, monitoring enantiomeric excess via chiral GC columns .
- Reaction Engineering : Adjust solvent polarity (e.g., hexane vs. acetonitrile) and temperature to favor trans-isomer formation. Document kinetic data to model reaction pathways .
Basic Question: What protocols ensure the stability of this compound during storage and experimentation?
Q. Methodological Answer :
- Peroxide Mitigation : Store samples in amber vials under inert gas (e.g., argon) at –20°C to prevent autoxidation, a common issue with cyclic monoterpenes. Regularly test for peroxides using iodide-starch paper .
- Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC to track degradation kinetics .
Advanced Question: How can computational methods predict the interaction mechanisms of this compound with biological targets?
Q. Methodological Answer :
- Molecular Docking : Employ software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Validate predictions with in vitro inhibition assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate physicochemical properties with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
